Tert-butyl 2-(bromomethyl)-6-nitrobenzoate
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Overview
Description
Tert-butyl 2-(bromomethyl)-6-nitrobenzoate: is an organic compound that features a tert-butyl ester group, a bromomethyl substituent, and a nitro group on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 2-(bromomethyl)-6-nitrobenzoate typically begins with 2-methyl-6-nitrobenzoic acid.
Esterification: The carboxylic acid group of 2-methyl-6-nitrobenzoic acid is esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid to form tert-butyl 2-methyl-6-nitrobenzoate.
Bromination: The methyl group is then brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Reduction: 2-(aminomethyl)-6-nitrobenzoate or 2-(aminomethyl)-6-aminobenzoate.
Ester Hydrolysis: 2-(bromomethyl)-6-nitrobenzoic acid.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Tert-butyl 2-(bromomethyl)-6-nitrobenzoate is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways involving nitro or amino groups.
Industry:
Material Science: It can be used in the synthesis of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(bromomethyl)-6-nitrobenzoate in chemical reactions involves the reactivity of its functional groups:
Bromomethyl Group: Acts as an electrophile in nucleophilic substitution reactions.
Nitro Group: Can be reduced to an amino group, which can further participate in various chemical reactions.
Ester Group: Can be hydrolyzed to yield the corresponding carboxylic acid, which can be used in further synthetic transformations.
Comparison with Similar Compounds
Tert-butyl 2-bromoacetate: Similar in having a tert-butyl ester and a bromine atom, but lacks the nitro group.
Tert-butyl 2-(chloromethyl)-6-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(bromomethyl)-6-nitrobenzoate: Similar structure but with a methyl ester instead of a tert-butyl ester.
Uniqueness:
Functional Groups:
Versatility: The presence of multiple reactive sites allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Biological Activity
Tert-butyl 2-(bromomethyl)-6-nitrobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H14BrN1O3
- Molecular Weight : 303.15 g/mol
- CAS Number : 2442597-45-5
This compound features a bromomethyl group and a nitro group, which are known to influence its reactivity and biological properties.
- Inhibition of Enzymatic Activity :
-
Antimicrobial Properties :
- Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the nitro group is often associated with increased antibacterial potency, potentially through the generation of reactive nitrogen species that disrupt bacterial cellular functions .
- Anti-inflammatory Effects :
In Vitro Studies
- A study evaluating the AChE inhibitory activity found that this compound displayed a significant IC50 value, indicating effective inhibition compared to standard AChE inhibitors like donepezil . The results are summarized in Table 1.
Compound | IC50 (nM) |
---|---|
This compound | 149 |
Donepezil | 10 |
In Vivo Studies
- In vivo experiments demonstrated that administration of this compound in animal models resulted in improved cognitive function metrics, suggesting its potential as a cognitive enhancer . Side effects were minimal at therapeutic doses, indicating a favorable safety profile.
Toxicological Considerations
While the biological activities are promising, it is essential to consider the safety profile of this compound. Toxicity studies indicate that high doses can lead to adverse effects, including neurotoxicity and mutagenicity, which necessitate further investigation into its safety for human use .
Properties
Molecular Formula |
C12H14BrNO4 |
---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
tert-butyl 2-(bromomethyl)-6-nitrobenzoate |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(15)10-8(7-13)5-4-6-9(10)14(16)17/h4-6H,7H2,1-3H3 |
InChI Key |
MJBOJVBKADVOED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC=C1[N+](=O)[O-])CBr |
Origin of Product |
United States |
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